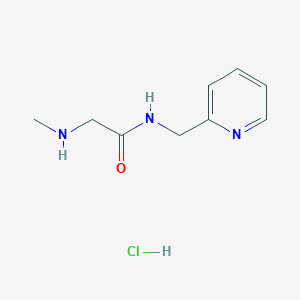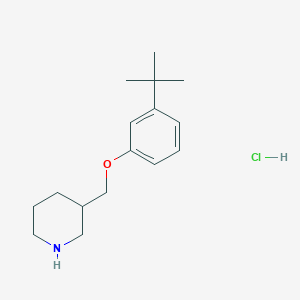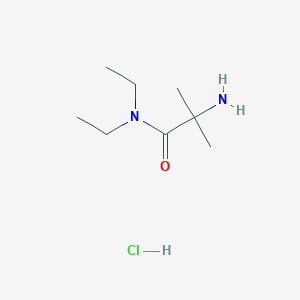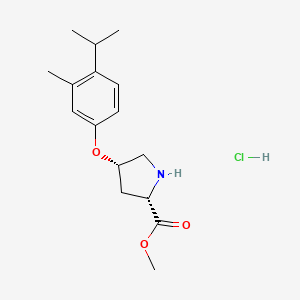![molecular formula C12H18O5 B1456406 Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate CAS No. 1251732-99-6](/img/structure/B1456406.png)
Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate
Vue d'ensemble
Description
Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as Spirooxindole, is a spirocyclic lactone that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoatee is not fully understood. However, it has been suggested that it exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been suggested that it exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoatee has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit bacterial and viral growth. It has also been found to have a low toxicity profile, making it a potential candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoatee has several advantages for lab experiments. It is easy to synthesize, has a low toxicity profile, and exhibits promising results in various scientific research applications. However, it also has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoatee research. One potential direction is to further investigate its anti-cancer activity and its potential use in cancer therapy. Another potential direction is to explore its potential applications in organic electronics. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Conclusion:
In conclusion, Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoatee is a promising compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to identify any potential side effects.
Applications De Recherche Scientifique
Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoatee has shown promising results in various scientific research applications. It has been found to exhibit anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral activities. It has also been found to have potential applications in the field of organic electronics, as it can be used as a building block for the synthesis of organic semiconductors.
Propriétés
IUPAC Name |
ethyl 3-(1,4-dioxaspiro[4.4]nonan-8-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-2-15-11(14)7-10(13)9-3-4-12(8-9)16-5-6-17-12/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYPLZDKEAIYLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCC2(C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1456324.png)
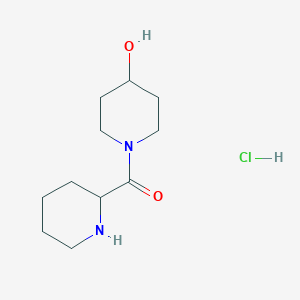
![Ethyl 3-amino-4-[(tetrahydro-2H-pyran-4-ylmethyl)-amino]benzoate](/img/structure/B1456328.png)


![Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1456331.png)
